

Technical Monograph: 2-(4-Chlorophenyl)-3-methylbutanoyl chloride

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-3-methylbutanoyl chloride

CAS No.: 51631-50-6

Cat. No.: B1364947

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Common Designation: Fenvaleryl Chloride / CPIA Chloride Document Type: Technical Reference Guide Target Audience: Synthetic Chemists, Process Engineers, and Regulatory Scientists

Executive Summary

2-(4-Chlorophenyl)-3-methylbutanoyl chloride is a critical acyl chloride intermediate primarily utilized in the synthesis of type II pyrethroid insecticides, specifically Fenvalerate and its enantiopure successor, Esfenvalerate.

Often referred to in industrial settings as CPIA Chloride (Chlorophenyl Isopropyl Acetyl Chloride), this compound serves as the electrophilic acylating agent that introduces the lipophilic acid moiety to the pyrethroid scaffold. Its handling requires rigorous exclusion of moisture due to the high reactivity of the chlorocarbonyl group. This guide provides a definitive reference for its nomenclature, stereochemical identification, synthesis, and downstream utility.

Nomenclature & Chemical Identity

In drug and agrochemical development, precise nomenclature is paramount to avoid costly stereochemical errors. This compound exists in both racemic and enantiopure forms, each carrying distinct registry numbers.

Identity Matrix

The following table consolidates the various synonyms and identifiers used across global supply chains and regulatory bodies.

Identifier Type	Value / Name	Context
IUPAC Name	2-(4-Chlorophenyl)-3-methylbutanoyl chloride	Official Systematic Name
Common Name	Fenvaleryl Chloride	Derived from "Fenvalerate"
Acronym	CPIA Chloride	Industrial shorthand (Chlorophenyl Isopropyl Acetyl Chloride)
Alt. Systematic	3-Methyl-2-(4-chlorophenyl)butyryl chloride	Alternate numbering preference
Alt. Systematic	Isopropyl(4-chlorophenyl)acetyl chloride	Viewing structure as substituted acetyl chloride
CAS (Racemic)	51631-50-6	General use / Fenvalerate synthesis
CAS (S-Isomer)	66230-05-5	Esfenvalerate synthesis (High efficacy isomer)
Molecular Formula	C ₁₁ H ₁₂ Cl ₂ O	
Molecular Weight	231.12 g/mol	
SMILES	CC(C)C(C(=O)Cl)C1=CC=C(C=C1)Cl	

Stereochemical Criticality

The biological activity of the final pyrethroid depends heavily on the configuration at the alpha-carbon.

- Racemic (RS): Used for standard Fenvalerate. Contains 50% inactive isomers.
- S-Isomer (S-+): Used for Esfenvalerate. The (S)-configuration at the acid moiety (alpha-carbon) is essential for high insecticidal potency. Researchers must verify the CAS number to ensure the correct optical rotation is sourced.

Structural Characterization & Reactivity

Structural Architecture

The molecule consists of three distinct functional zones:

- The Acyl Chloride Head: Highly electrophilic; susceptible to nucleophilic attack by alcohols (to form esters) and amines (to form amides).
- The Alpha-Carbon Chiral Center: Sterically hindered by the isopropyl group. This steric bulk influences the rate of nucleophilic substitution and requires forcing conditions or specific catalysts during esterification.
- The p-Chlorophenyl Tail: Provides lipophilicity and electron-withdrawing character, stabilizing the molecule for environmental persistence in the final insecticide.

Reactivity Profile

- Hydrolysis: Reacts violently with water to release HCl gas and revert to the parent acid, 2-(4-chlorophenyl)-3-methylbutyric acid (CPIA).
- Friedel-Crafts: Can participate in intramolecular cyclization if not properly handled, though the isopropyl group provides some steric protection.
- Thermal Stability: Generally stable under anhydrous conditions but can decarbonylate at elevated temperatures (>150°C) without a stabilizer.

Synthesis & Production Pathways

The industrial production of Fenvaleryl Chloride typically proceeds via the chlorination of its parent acid. The parent acid itself is derived from p-chlorotoluene or p-chlorobenzyl chloride.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the conversion from the parent acid to the chloride and its subsequent coupling to form Fenvalerate.

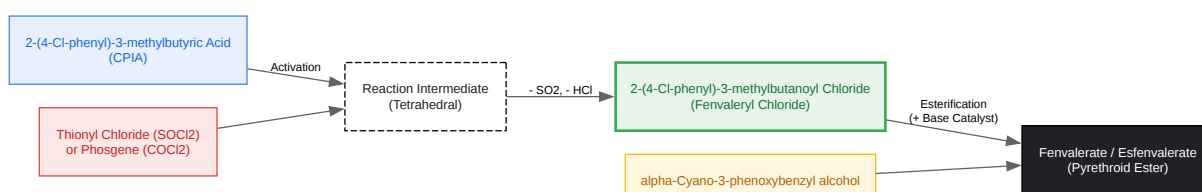


Fig 1. Synthetic Pathway from Acid Precursor to Pyrethroid Ester

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Figure 1: Synthetic flow demonstrating the activation of CPIA to its acid chloride form and subsequent esterification.

Experimental Protocol: Acid Chloride Formation

Note: This protocol is a generalized standard for research-scale synthesis (10-50g).

Reagents:

- 2-(4-Chlorophenyl)-3-methylbutyric acid (1.0 eq)
- Thionyl Chloride (1.2 eq)
- DMF (Catalytic amount, 0.5 mol%)
- Solvent: Toluene or Dichloromethane (DCM)

Methodology:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas (N₂/Ar) inlet. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HCl/SO₂ gases.
- Dissolution: Charge the flask with the parent acid and solvent (Toluene). Stir until dissolved.
- Activation: Add catalytic DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
- Addition: Add Thionyl Chloride dropwise at room temperature.
- Reflux: Heat the mixture to 70-80°C. Monitor gas evolution. Continue heating until gas evolution ceases (approx. 2-4 hours).
- Workup: Remove excess Thionyl Chloride and solvent via vacuum distillation.
- Purification: The crude acid chloride is usually sufficiently pure (>95%) for subsequent steps. If necessary, purify via vacuum distillation (bp ~130°C at 5 mmHg).

Downstream Applications: Pyrethroid Synthesis

The primary utility of this chloride is the esterification with alpha-cyano-3-phenoxybenzyl alcohol.

Stereochemical Resolution Logic

To produce Esfenvalerate (the potent S,S-isomer), the synthesis must start with the resolved (S)-acid.

- Resolution: Racemic CPIA is resolved using a chiral amine (e.g., phenylethylamine).
- Chlorination: The (S)-acid is converted to (S)-Fenvaleryl Chloride using the protocol above. Crucial: Avoid excessive heat to prevent racemization.
- Coupling: Reacted with (S)-alcohol to yield the single isomer product.

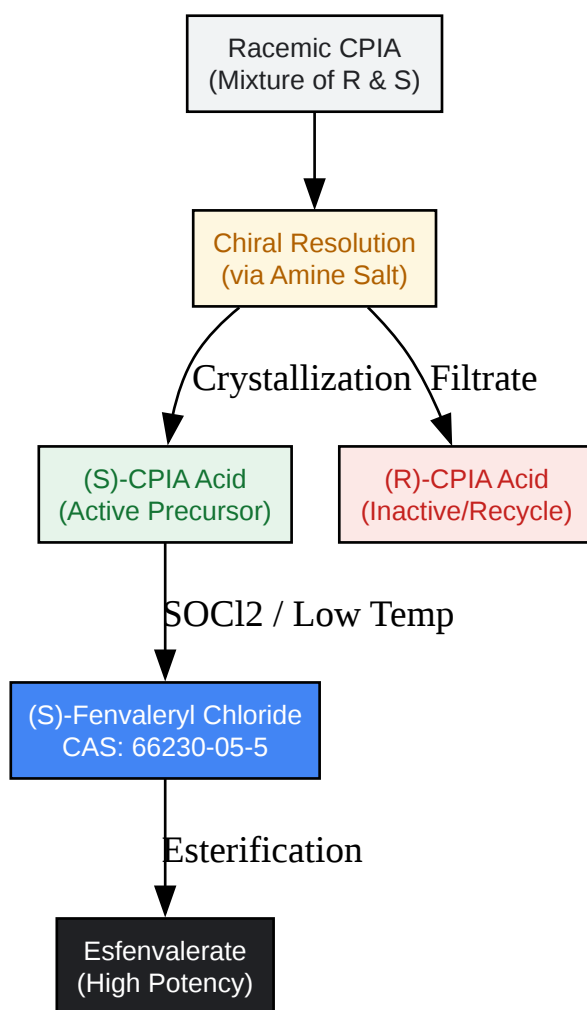


Fig 2. Stereochemical Logic for Esfenvalerate Production

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Figure 2: Logic flow for isolating the bioactive (S)-enantiomer.

Safety & Handling Standards

Signal Word: DANGER

Hazard Class	Statement	Precaution
Skin Corr.[1] 1B	Causes severe skin burns and eye damage.	Wear butyl rubber gloves.
Water Reactivity	Reacts violently with water.	Handle in glovebox or Schlenk line.
Inhalation	Toxic if inhaled (HCl release).	Use only in a chemical fume hood.

Storage: Store under nitrogen atmosphere at 2-8°C. Containers must be tightly sealed to prevent hydrolysis by atmospheric moisture.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4178001, **2-(4-Chlorophenyl)-3-methylbutanoyl chloride**. Retrieved January 29, 2026 from [\[Link\]](#)
- U.S. Environmental Protection Agency. Esfenvalerate Registration Review. Docket ID EPA-HQ-OPP-2009-0301. Retrieved January 29, 2026 from [\[Link\]](#)
- World Health Organization (WHO). WHO Specifications and Evaluations for Public Health Pesticides: Esfenvalerate. Retrieved January 29, 2026 from [\[Link\]](#)

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Sources

- 1. 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | C₁₁H₁₂Cl₂O | CID 4178001 - PubChem [pubchem.ncbi.nlm.nih.gov]
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